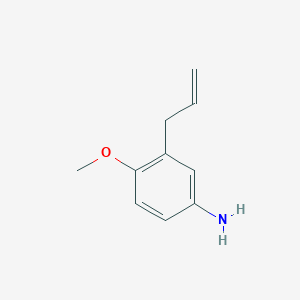
1-Allyl-5-amino-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-amino-2-methoxybenzene is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1-Allyl-5-amino-2-methoxybenzene has been investigated for its potential therapeutic properties. Its derivatives are being explored for various pharmacological activities, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on allyl derivatives have shown their ability to reduce cell proliferation and induce apoptosis in cancer cells, such as those from breast and lung cancers .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell survival and apoptosis. For example, the inhibition of the Wnt/β-catenin pathway has been noted in several studies as a crucial mechanism for reducing tumor growth and metastasis .
Case Study: Anticancer Properties
A study focused on a derivative of this compound demonstrated its efficacy in inhibiting the migration and invasion of breast cancer cells. The compound was found to downregulate key proteins involved in cell motility, leading to decreased metastatic potential .
Agrochemical Applications
The compound also shows promise in agrochemical formulations. Its derivatives are being studied for their potential use as:
- Herbicides : The structural properties of this compound allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against broadleaf weeds while sparing grasses .
Materials Science Applications
In materials science, this compound is being explored for its utility in synthesizing novel materials with desirable properties:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal and mechanical properties of the resulting materials. Its allylic group is particularly valuable for cross-linking reactions, which can improve material durability .
Table 1: Summary of Pharmacological Activities
Table 2: Mechanisms of Action
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-methoxy-3-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4,11H2,2H3 |
Clé InChI |
CEINZFXNSPHGEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)CC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













